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molecular formula C10H12N2O2S B8433763 3,5-Dimethyl-imidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester

3,5-Dimethyl-imidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester

Cat. No. B8433763
M. Wt: 224.28 g/mol
InChI Key: MICLHMNRMZVOHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063099B2

Procedure details

A mixture of 5-methyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid ethyl ester (5.37 mmol) and chloroacetone (6.44 mmol) in EtOH (10 mL) is heated at reflux for 150 min. The solvents are removed in vacuo and a solution of POCl3 (16.1 mmol) in MeCN (10 mL) is added. The mixture is stirred at reflux for 60 h, concentrated in vacuo and diluted with chloroform. Ice water is added and the mixture is neutralized by addition of Na2CO3. The layers are separated and the aq. layer is extracted with chloroform. The combined organic layers are dried over Na2SO4 and concentrated in vacuo to give a mixture of two regioisomers (see A.7.7) which are separated by FC (heptane to heptane/EtOAc 3/7). LC-MS: tR=0.71 min; [M+H]+=225.0.
Quantity
5.37 mmol
Type
reactant
Reaction Step One
Quantity
6.44 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
16.1 mmol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[NH:7][C:8](=[S:12])[NH:9][C:10]=1[CH3:11])=[O:5])[CH3:2].Cl[CH2:14][C:15](=O)[CH3:16].O=P(Cl)(Cl)Cl>CCO.CC#N>[CH2:1]([O:3][C:4]([C:6]1[N:7]=[C:8]2[N:9]([C:10]=1[CH3:11])[C:15]([CH3:16])=[CH:14][S:12]2)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
5.37 mmol
Type
reactant
Smiles
C(C)OC(=O)C=1NC(NC1C)=S
Name
Quantity
6.44 mmol
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
16.1 mmol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CC#N

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 150 min
Duration
150 min
CUSTOM
Type
CUSTOM
Details
The solvents are removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 60 h
Duration
60 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with chloroform
ADDITION
Type
ADDITION
Details
Ice water is added
ADDITION
Type
ADDITION
Details
the mixture is neutralized by addition of Na2CO3
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aq. layer is extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give
ADDITION
Type
ADDITION
Details
a mixture of two regioisomers (
CUSTOM
Type
CUSTOM
Details
are separated by FC (heptane to heptane/EtOAc 3/7)

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C=1N=C2SC=C(N2C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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